N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
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Overview
Description
N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes both imidazo and thiazole rings, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves the reaction of 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde with N,N-dimethylglycine hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its anticancer activity, particularly against certain human cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Uniqueness
N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide stands out due to its unique combination of imidazo and thiazole rings, which contribute to its broad spectrum of biological activities. This structural feature makes it a valuable compound for developing new therapeutic agents .
Properties
CAS No. |
102410-32-2 |
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Molecular Formula |
C16H17N5OS |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(dimethylamino)-N-[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H17N5OS/c1-20(2)11-14(22)19-17-10-13-15(12-6-4-3-5-7-12)18-16-21(13)8-9-23-16/h3-10H,11H2,1-2H3,(H,19,22)/b17-10+ |
InChI Key |
NKNITNZXCYAOHF-LICLKQGHSA-N |
Isomeric SMILES |
CN(C)CC(=O)N/N=C/C1=C(N=C2N1C=CS2)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CC(=O)NN=CC1=C(N=C2N1C=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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